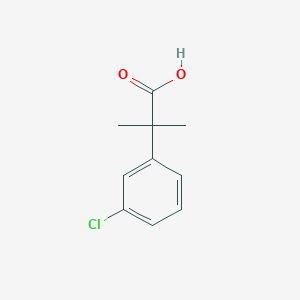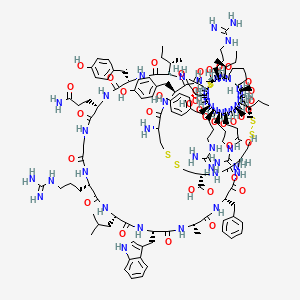
Neutrophil Peptide-2
Overview
Description
Neutrophil Peptide-2, also known as Neutrophil Activating Peptide-2, is a chemokine belonging to the CXC chemokine family. It is derived from platelets and plays a crucial role in the immune response by attracting neutrophils to sites of inflammation. This peptide is involved in various physiological and pathological processes, including inflammation, immune response, and wound healing .
Mechanism of Action
Target of Action
Neutrophil Peptide-2, also known as Defensin HNP-2 (human), is a potent chemoattractant and activator of neutrophils . It primarily targets neutrophils and stimulates degranulation, which leads to the release of inflammatory mediators and degradative enzymes . Additionally, it has been shown to stimulate a number of other cellular processes, including mitosis, extracellular matrix production, and angiogenesis .
Biochemical Analysis
Biochemical Properties
Neutrophil Peptide-2 is a product of biochemical reactions involving various enzymes and proteins . It is derived from the truncation of platelet basic protein (PBP) and connective tissue activating peptide III (CTAP-III) . This compound interacts with these biomolecules, leading to the activation and chemotaxis of neutrophils .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It acts as a potent chemoattractant and activator of neutrophils, stimulating degranulation and the release of inflammatory mediators and degradative enzymes . Additionally, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, modulating the activity of enzymes and proteins involved in neutrophil activation and chemotaxis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Studies have shown that it influences the properties of fibrin clots, affecting their permeability and clot lysis time . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that certain doses can decrease neutrophil infiltration without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been associated with glycolysis, the pentose phosphate pathway, and mitochondrial metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation . The recruitment and behavior of neutrophils are regulated by the intracellular trafficking of vesicles containing this compound .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . It is found in various subcellular compartments, including the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neutrophil Peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Neutrophil Peptide-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, activity, or binding affinity. These modifications are crucial for studying the peptide’s function and potential therapeutic applications .
Scientific Research Applications
Neutrophil Peptide-2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and characterization techniques.
Biology: Plays a role in studying neutrophil chemotaxis, inflammation, and immune response mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, infections, and cancer. .
Comparison with Similar Compounds
Neutrophil Activating Protein-2 (NAP-2): Another chemokine with similar functions in neutrophil activation and chemotaxis.
Interleukin-8 (IL-8): A well-known chemokine that also attracts neutrophils and plays a role in inflammation.
Granulocyte Chemotactic Protein-2 (GCP-2): A chemokine involved in neutrophil recruitment and activation.
Uniqueness: Neutrophil Peptide-2 is unique due to its specific binding affinity for CXCR2 and its potent ability to modulate neutrophil functions. Its role in both promoting and resolving inflammation makes it a valuable target for therapeutic interventions in various inflammatory and immune-related diseases .
Properties
IUPAC Name |
(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H217N43O37S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583165 | |
| Record name | PUBCHEM_16130867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99287-07-7 | |
| Record name | PUBCHEM_16130867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Neutrophil Peptide-2 exhibit its antimicrobial activity?
A1: this compound acts primarily by disrupting the integrity of bacterial cell walls. [] This mechanism leads to cell death and effectively combats bacterial growth.
Q2: Are there factors that can influence the antimicrobial effectiveness of this compound?
A2: Yes, the antibacterial activity of this compound is sensitive to various factors. For instance, its activity is significantly influenced by the pH of the environment. Studies have shown that this compound dissolved in a buffer solution with a pH of 9.0 exhibits enhanced inhibitory effects on the respiratory activity of Escherichia coli (ATCC 25922). [] Additionally, certain bacterial proteins, like Staphylokinase produced by Staphylococcus aureus, can neutralize the bactericidal effects of this compound. []
Q3: Beyond direct antimicrobial action, does this compound play any other roles in the immune response?
A3: Research suggests that this compound can influence the adaptive immune response. Specifically, it has been shown to act as a chemoattractant for dendritic cells, prompting their recruitment to sites of infection or inflammation. [] This recruitment of dendritic cells, which are key players in antigen presentation, highlights a potential role for this compound in bridging innate and adaptive immunity.
Q4: What analytical techniques are employed to study and quantify this compound?
A4: Several analytical methods are crucial for studying this compound. Mass spectrometry (MS) has been successfully used to selectively identify this compound within complex sample mixtures. [] High-performance liquid chromatography (HPLC), coupled with suitable detection methods, offers an alternative approach for both identification and quantification, even in the presence of other biomolecules like amino acids. [] Developing robust and validated analytical methods is essential to accurately assess the presence, concentration, and potential interactions of this compound in various biological samples and experimental settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


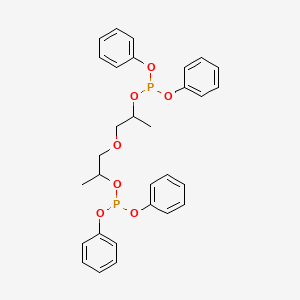
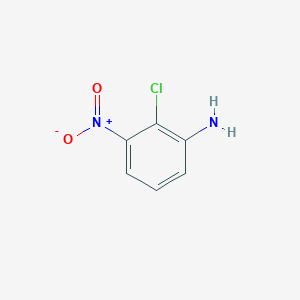
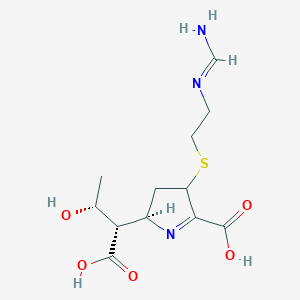
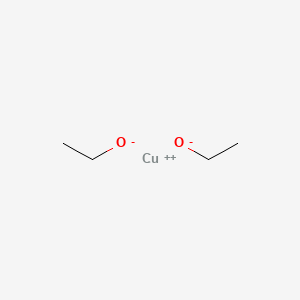
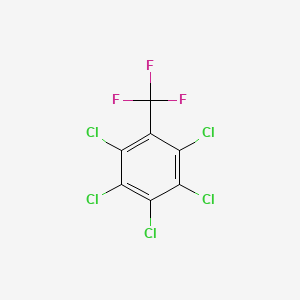
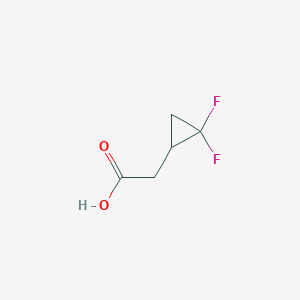
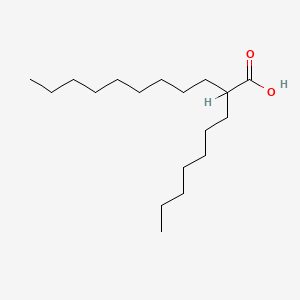
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

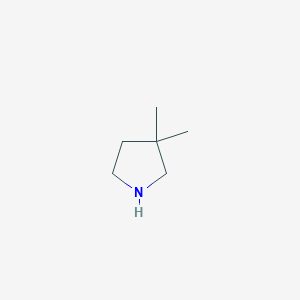
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
